4-Benzamido-cyclohexanone
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Overview
Description
Reactivity of Ethanediyl S,S-acetals in Cyclohexanone Derivatives
The study of ethanediyl S,S-acetal derivatives of cyclohexanone has shown that these compounds can be efficiently converted into 1,4-benzodithians. This transformation is facilitated by the treatment with bromine in anhydrous chloroform at room temperature, leading to a novel synthetic route for 1,4-benzodithians with various substitutions on the benzenoid ring. These findings suggest that the 1,4-benzodithian system could serve as a versatile intermediate for the synthesis of aromatic compounds that are otherwise challenging to prepare using traditional electrophilic substitution methods .
Synthesis and Characterization of Cyclohexanone Derivatives
The synthesis of (2E,6E)-2-benzylidene-6-(4-methoxybenzylidene)cyclohexanone through slow evaporation of an ethanolic solution has been reported. The presence of characteristic functional groups was confirmed by Fourier transform infrared and Raman analyses. The material's surface morphology was studied using scanning electron microscopy, and its thermal stability was assessed through thermogravimetric/differential thermal analysis. The crystal's transparency in the visible region and its second harmonic generation efficiency were also characterized, providing insights into the optical properties of the synthesized material .
One-Step Synthesis of Cyclohexanone from Benzene
A one-step synthesis of cyclohexanone from benzene has been achieved using a ruthenium diaminodiphosphine complex as a catalyst. This process demonstrates the simultaneous occurrence of hydroxylation and hydrogenation reactions under conditions that are typically incompatible, suggesting the potential for efficient "one-pot" synthesis strategies using a single metal complex catalyst .
Novel Triazole-Linked Cyclohexanone Derivatives
The synthesis of novel 1,2,3-triazole-4-linked cyclohexanone derivatives has been described, starting from cyclohexanone. The process involved the reaction of an enamine derived from cyclohexanone with 4-nitrobenzaldehyde, followed by condensation and 'click reaction' to produce the title compounds. These compounds were evaluated for cytotoxic activity against a human breast cancer cell line, highlighting the potential for developing new therapeutic agents .
Microwave-Assisted Synthesis of Benzylidenecyclohexanone
A rapid and simple microwave-assisted organic synthesis (MAOS) method for producing substituted benzylidenecyclohexanone has been presented. The synthesis involved reacting cyclohexanone with 4-hydroxybenzaldehyde under acidic conditions. The resulting compound was characterized using gas chromatography and NMR spectroscopy, confirming the structure of the novel benzylidenecyclohexanone derivative .
Molecular and Crystal Structure Analysis
The molecular and crystal structures of a 4'-hydroxy derivative of cyclohexanone were determined using X-ray diffraction analysis. The study revealed an orthorhombic crystal system with specific dimensions and an asymmetric chair conformation of the cyclohexanone ring. The enone fragment and the cyclohexanone ring were found to be considerably flattened, and the molecules in the crystal structure were linked by hydrogen bonds. This structural analysis provides a deeper understanding of the compound's properties and the strength of its hydrogen bonds .
Spectroscopic Properties of Bis-Benzylidenecyclohexanone
The synthesis and characterization of (2E,6E)-2,6-Bis(2,3,4-trimethoxy-benzylidene)cyclohexanone were explored. The reaction involved acetic acid, tetrahydrofuran, cyclohexanone, and 2,3,4-trimethoxy-benzaldehyde. The crystal structure was found to be stabilized by intermolecular C-H...π interactions and featured numerous conjugated double bonds. UV-vis and fluorescent spectral studies were conducted to characterize the compound's spectroscopic properties .
Scientific Research Applications
Catalysis and Chemical Synthesis
Selective Hydrogenation of Phenol
Cyclohexanone derivatives, including those related to 4-Benzamido-cyclohexanone, are significant intermediates in polyamide manufacture. A study demonstrated the selective hydrogenation of phenol to cyclohexanone using a Pd@carbon nitride catalyst, achieving high conversion and selectivity under mild conditions (Wang et al., 2011).
Cyclohexane Oxidation
The oxidation of cyclohexane to cyclohexanol and cyclohexanone has been facilitated by various catalysts, including a tetracopper(II) complex, showing significant yield under mild conditions. This process is crucial for producing materials like nylon-6 and nylon-66 (Hazra et al., 2014).
Synthesis of 2-Arylbenzoxazoles
A transition-metal-free method for synthesizing 2-arylbenzoxazoles from cyclohexanones and benzamides was reported. This method underscores the versatility of cyclohexanone derivatives in synthesizing heterocyclic compounds (Cao et al., 2014).
Benzylidenecyclohexanone Derivatives
Research highlighted a novel synthesis method for substituted benzylidenecyclohexanone using microwave-assisted organic synthesis, showcasing the compound's bioactive potential (Handayani et al., 2017).
Material Science and Engineering
Polyester Synthesis
Cyclohexanone derivatives are pivotal in the synthesis and polymerization of cyclic esters for creating hydrophilic aliphatic polyesters. This application is integral for developing biodegradable and functionalized polymeric materials (Trollsås et al., 2000).
Cobalt-Molybdenum Catalysts
These catalysts have been explored for the hydrodeoxygenation of cyclohexanone, an essential step in converting lignin to biofuel. The research underscores the role of cyclohexanone derivatives in sustainable energy production (Bakhtyari et al., 2020).
Analytical and Theoretical Studies
- Vibrational Analysis: Quantum chemical computations and spectral investigations of cyclohexanone derivatives offer insights into their molecular structure and potential applications in various industries (Amalanathan et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-oxocyclohexyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNHGSPGFVCBGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzamido-cyclohexanone | |
CAS RN |
73204-06-5 |
Source
|
Record name | Benzamide, 4-(4-oxocyclohexyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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